3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural elements include:
- Position 6: A 1,2,4-oxadiazole moiety substituted with a 2,4-dimethoxyphenyl group, which may modulate electronic properties and metabolic stability.
The 2,4-dimethoxyphenyl substituent on the oxadiazole ring distinguishes it from analogs with alternative substitution patterns (e.g., 3,4-dimethoxy in ). The chlorine atom on the benzyl group may influence pharmacokinetics compared to fluoro- or methoxy-substituted analogs (). Precedent studies suggest such compounds act as viral nsP1 inhibitors () or exhibit anticancer activity ().
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O4/c1-32-15-6-7-16(17(9-15)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-14(23)8-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPBRLLDVOBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral and anticancer properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₂₁H₁₈ClN₄O₃
- Molecular Weight : 410.85 g/mol
- IUPAC Name : 3-[(3-chlorophenyl)methyl]-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Antiviral Properties
Recent studies have indicated that compounds similar to the triazolo-pyrimidine structure exhibit significant antiviral activities. For example:
- A derivative of triazolo-pyrimidine was shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) in vitro with an IC50 value of 50 µM and low cytotoxicity (CC50 > 600 µM) .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies demonstrated that derivatives with similar structures were effective against various cancer cell lines. For instance:
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of DNA/RNA synthesis : The triazole ring is known to interfere with nucleic acid synthesis.
- Induction of apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells by activating caspases .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study involving a series of triazole derivatives reported significant tumor reduction in animal models when administered at doses of 50 mg/kg body weight .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 2,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dimethoxy () or unsubstituted aryl () analogs. Methoxy groups at the 2- and 4-positions may enhance metabolic stability compared to 3,4-substitution.
- Core Heterocycle: The triazolo[4,5-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinones () in electronic properties, which may alter binding to biological targets.
Pharmacological Activities and Research Findings
Antiviral Activity ()
- Triazolo[4,5-d]pyrimidin-7-ones with aryl substitutions (e.g., 3-aryl derivatives) inhibit Chikungunya virus (CHIKV) nsP1 , a critical enzyme for viral RNA capping .
- Resistance mutations (e.g., P34S in nsP1) highlight the importance of substituent-target interactions . The 2,4-dimethoxyphenyl group in the target compound may enhance binding compared to simpler aryl groups.
Anticancer Potential ()
- Triazolo[4,3-a]pyrimidin-5-ones (e.g., compound 13 in ) inhibit cancer cell proliferation via unknown mechanisms. The target compound’s oxadiazole moiety may confer additional selectivity.
Enzyme Inhibition and Selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
